N-(1-萘基)乙二胺

概述

描述

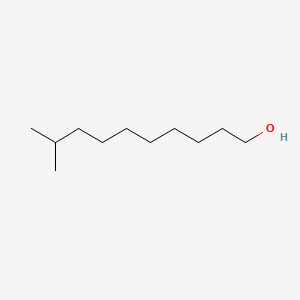

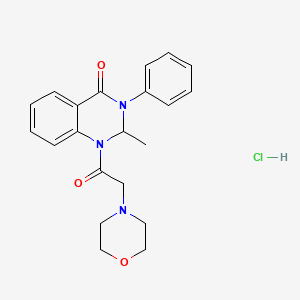

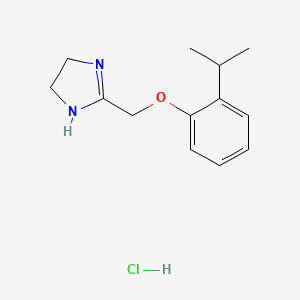

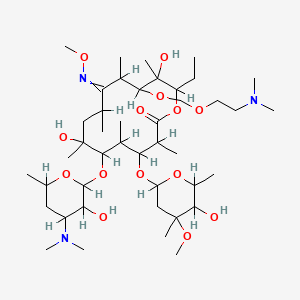

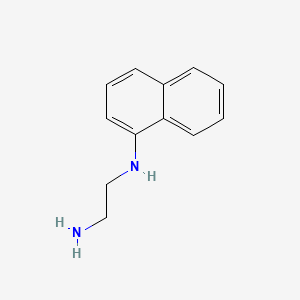

1-(萘-1-基)乙烷-1,2-二胺是一种有机化合物,分子式为C12H14N2。它是乙二胺的衍生物,其中一个氢原子被萘基取代。 该化合物以其在各种化学反应中的应用以及作为分析化学试剂的作用而闻名 .

科学研究应用

1-(萘-1-基)乙烷-1,2-二胺因其多功能性而被广泛应用于科学研究中:

安全和危害

“N-(1-Naphthyl)ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

未来方向

作用机制

1-(萘-1-基)乙烷-1,2-二胺发挥作用的机制与其作为双齿配体的能力有关,它与金属形成配位化合物。 这种性质是由于存在两个可以与金属离子配位的胺基 . 该化合物的分子靶标和途径包括其与金属离子相互作用形成稳定的络合物,这在各种分析和合成应用中很有用 .

生化分析

Biochemical Properties

N-(1-Naphthyl)ethylenediamine plays a significant role in biochemical reactions, particularly in the detection of nitrites. It interacts with nitrite ions to form a diazonium compound, which subsequently couples with another molecule to produce a colored azo compound. This reaction is the basis of the Griess test, widely used for the quantitative analysis of nitrites in biological samples . Additionally, N-(1-Naphthyl)ethylenediamine can act as a bidentate ligand, forming coordination compounds with metals such as platinum .

Cellular Effects

N-(1-Naphthyl)ethylenediamine influences various cellular processes, particularly those involving nitrite metabolism. In cells, it reacts with nitrite ions to form colored azo compounds, which can be detected spectrophotometrically. This reaction is crucial for monitoring nitrite levels in biological samples, including blood and tissue extracts . The compound’s interaction with nitrites can also impact cellular signaling pathways and gene expression related to nitric oxide metabolism.

Molecular Mechanism

At the molecular level, N-(1-Naphthyl)ethylenediamine exerts its effects through diazonium coupling reactions. When nitrite ions are present, they react with N-(1-Naphthyl)ethylenediamine to form a diazonium compound. This intermediate then couples with another molecule, such as sulfanilamide, to produce a colored azo compound . This mechanism is the foundation of the Griess test, allowing for the sensitive detection of nitrites in various samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-Naphthyl)ethylenediamine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . In in vitro studies, the formation of colored azo compounds can be monitored over time to assess the stability and reactivity of N-(1-Naphthyl)ethylenediamine.

Dosage Effects in Animal Models

The effects of N-(1-Naphthyl)ethylenediamine in animal models can vary with different dosages. At low doses, the compound is effective in detecting nitrites without causing significant toxicity. At high doses, it may exhibit toxic effects, including irritation and potential disruption of cellular functions . It is essential to determine the appropriate dosage to balance sensitivity and safety in experimental settings.

Metabolic Pathways

N-(1-Naphthyl)ethylenediamine is involved in metabolic pathways related to nitrite metabolism. It interacts with nitrite ions to form diazonium compounds, which then couple with other molecules to produce colored azo compounds . This reaction is crucial for the quantitative analysis of nitrites in biological samples, providing insights into metabolic flux and nitrite levels.

Transport and Distribution

Within cells and tissues, N-(1-Naphthyl)ethylenediamine is transported and distributed based on its interactions with nitrite ions. The compound readily diffuses into cells, where it reacts with nitrites to form colored azo compounds . This reaction facilitates the detection and quantification of nitrites in various biological samples, including blood and tissue extracts.

Subcellular Localization

N-(1-Naphthyl)ethylenediamine’s subcellular localization is primarily determined by its interaction with nitrite ions. The compound is distributed throughout the cytoplasm, where it reacts with nitrites to form diazonium compounds . These intermediates then couple with other molecules to produce colored azo compounds, allowing for the detection of nitrites at the subcellular level.

准备方法

合成路线及反应条件

1-(萘-1-基)乙烷-1,2-二胺可以通过1-萘胺与2-氯乙胺反应合成。 该反应通常在受控条件下进行,以确保生成所需的产物 . 另一种方法包括用乙二胺与1-溴萘反应,然后从盐酸中重结晶 .

工业生产方法

1-(萘-1-基)乙烷-1,2-二胺的工业生产通常涉及使用上述方法进行大规模合成。 该过程针对产率和纯度进行了优化,并对反应条件和纯化步骤进行了严格控制,以确保最终产品符合工业标准 .

化学反应分析

反应类型

1-(萘-1-基)乙烷-1,2-二胺会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的萘衍生物。

还原: 还原反应可以将其转化为更简单的胺衍生物。

常见试剂和条件

这些反应中使用的常见试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)以及用于取代反应的各种卤化剂 .

主要产品

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生萘醌,而取代反应会产生各种官能化的萘衍生物 .

相似化合物的比较

类似化合物

乙二胺: 一种更简单的类似物,没有萘基。

1-萘胺: 缺少乙二胺部分。

N1,N1-二乙基-N2-(萘-1-基)乙烷-1,2-二胺: 在氮原子上带有额外乙基的衍生物.

独特性

1-(萘-1-基)乙烷-1,2-二胺之所以独特,是因为它结合了萘基和乙二胺部分,赋予其独特的化学性质和反应性。 这使得它在需要特定配位化学和分析能力的应用中特别有用 .

属性

IUPAC Name |

N'-naphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULAJYZBOLVQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1465-25-4 (di-hydrochloride) | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043744 | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-yellow viscous liquid; [Merck Index] | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-09-7 | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-naphthyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-1-NAPHTHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X37521XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary application of N-(1-Naphthyl)ethylenediamine dihydrochloride in analytical chemistry?

A1: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) is widely used as a chromogenic reagent for the spectrophotometric determination of nitrite ions in various matrices, including water, soil, food, and biological samples. [, , , , , , ]. This application stems from its ability to participate in a diazotization-coupling reaction with nitrite, forming a colored azo dye detectable by spectrophotometry.

Q2: Can you elaborate on the mechanism of nitrite detection using N-(1-Naphthyl)ethylenediamine dihydrochloride?

A2: The detection of nitrite with NED involves a two-step process known as the Griess reaction. First, nitrite reacts with an aromatic amine, typically sulfanilamide, under acidic conditions to form a diazonium salt. This diazonium salt then reacts with NED, acting as a coupling agent, to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of nitrite in the sample. [, , , , ].

Q3: What are the advantages of using a composite reagent containing N-(1-Naphthyl)ethylenediamine dihydrochloride for nitrite determination?

A4: Composite reagents containing NED, the diazotizable amine (e.g., sulfanilamide), and the required acid offer several advantages. They simplify the analytical procedure, reduce the risk of errors, and improve reproducibility by ensuring the correct stoichiometry and optimal reaction conditions. [].

Q4: Are there any challenges or limitations associated with using N-(1-Naphthyl)ethylenediamine dihydrochloride in nitrite determination?

A5: Some substances, like ascorbic acid, can interfere with nitrite determination using NED by reacting with nitrite and reducing the color yield. [, ]. This interference can be mitigated by using appropriate sample preparation techniques or by employing alternative extraction methods, such as enzymatic treatment with ascorbate oxidase. [].

Q5: How does pH affect the reaction of N-(1-Naphthyl)ethylenediamine dihydrochloride with the diazotized amine in nitrite determination?

A6: The diazotization-coupling reaction is pH-dependent. While a slightly acidic medium is optimal for diazonium salt formation, a higher pH is favorable for the subsequent coupling reaction with NED. Therefore, pH control is crucial for achieving accurate and reliable results. [, , ].

Q6: What is the role of matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) in studying glucose metabolism in the ocular lens, and how is N-(1-Naphthyl)ethylenediamine dihydrochloride involved?

A7: MALDI IMS provides spatially resolved information on the distribution of glucose metabolites in the lens. NEDC serves as a matrix in MALDI IMS, facilitating the ionization and detection of these metabolites with high sensitivity. []. The technique helps understand metabolic processes related to diabetic cataract formation.

Q7: Can N-(1-Naphthyl)ethylenediamine dihydrochloride be used for analyzing other compounds besides nitrite?

A8: Yes, NED can be used to determine other analytes that can undergo diazotization-coupling reactions. For example, it has been employed in the analysis of pharmaceuticals like cefixime and ceftazidime, where the drug is diazotized and then coupled with NED for spectrophotometric detection. [, ].

Q8: How is N-(1-Naphthyl)ethylenediamine dihydrochloride used in thin-layer chromatography?

A9: NED is used as a visualizing agent in thin-layer chromatography (TLC) for detecting amines. After separating the amines on a TLC plate, spraying with a solution containing a diazonium salt (like Fast Black K salt) followed by NED can lead to the formation of colored spots, allowing for the visualization and identification of different amine compounds. [].

Q9: What is the molecular formula and weight of N-(1-Naphthyl)ethylenediamine dihydrochloride?

A9: The molecular formula of N-(1-Naphthyl)ethylenediamine dihydrochloride is C12H16N2 • 2HCl, and its molecular weight is 261.18 g/mol.

Q10: What spectroscopic techniques are commonly used to characterize N-(1-Naphthyl)ethylenediamine dihydrochloride and its derivatives?

A10: Common spectroscopic techniques used to characterize NED and its derivatives include:

- FT-IR Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H, C-H, and C-N bonds. [, ].

- NMR Spectroscopy (1H and 31P): Useful for determining the structure and purity of the compound and analyzing the substitution patterns in cyclotriphosphazene derivatives. [, ].

- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound and its derivatives. [, ].

Q11: Has N-(1-Naphthyl)ethylenediamine dihydrochloride been explored in the context of cyclochlorotriphosphazene chemistry?

A12: Yes, research has explored using NED as a reagent in reactions with cyclochlorotriphosphazene (N3P3Cl6). These reactions aim to substitute chlorine atoms with NED, yielding partially or fully substituted cyclotriphosphazene derivatives. [, ]. This area of research is relevant for developing novel materials with potentially valuable properties.

Q12: What are the potential benefits of incorporating N-(1-Naphthyl)ethylenediamine into cyclotriphosphazene structures?

A12: Incorporating NED into cyclotriphosphazene structures can lead to compounds with potentially enhanced properties compared to the parent cyclotriphosphazene. These enhanced properties might include:

Q13: What is known about the potential biological activity of N-(1-Naphthyl)ethylenediamine and its derivatives?

A14: Some studies have investigated the antimicrobial activities of NED derivatives, particularly those synthesized by incorporating NED into cyclotriphosphazene structures. These studies have shown that certain derivatives exhibit significant antimicrobial activity against various human pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. [, ].

Q14: Are there any safety concerns associated with handling N-(1-Naphthyl)ethylenediamine dihydrochloride?

A17: While specific safety data for NED dihydrochloride might be limited, it's always recommended to handle chemicals with caution. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information, including appropriate handling procedures, personal protective equipment, and first aid measures. [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。